molecular formula C10H9F4N5O4 B279677 3,5-bis(difluoromethyl)-1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B279677
M. Wt: 339.2 g/mol
InChI Key: NDAKIZSZMBHGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and agriculture. This compound is a pyrazole derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells. This leads to the induction of apoptosis and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-bis(difluoromethyl)-1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol are still being studied. However, it has been found to have a low toxicity profile and does not cause any significant adverse effects in laboratory animals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-bis(difluoromethyl)-1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have adverse effects on laboratory animals. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3,5-bis(difluoromethyl)-1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the study of the compound's potential applications in the treatment of other diseases besides cancer, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

3,5-bis(difluoromethyl)-1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol has been synthesized using various methods. One of the most common methods involves the reaction of 4-nitro-1H-pyrazole-1-acetic acid with difluoromethyl ketone in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain the final compound.

Scientific Research Applications

3,5-bis(difluoromethyl)-1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in the fields of medicine and agriculture. In medicine, this compound has shown promising results as a potential anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In agriculture, this compound has been studied for its potential use as a herbicide.

properties

Molecular Formula

C10H9F4N5O4

Molecular Weight

339.2 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C10H9F4N5O4/c11-8(12)6-1-10(21,9(13)14)18(16-6)7(20)4-17-3-5(2-15-17)19(22)23/h2-3,8-9,21H,1,4H2

InChI Key

NDAKIZSZMBHGQI-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)CN2C=C(C=N2)[N+](=O)[O-])C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)CN2C=C(C=N2)[N+](=O)[O-])C(F)F

Origin of Product

United States

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